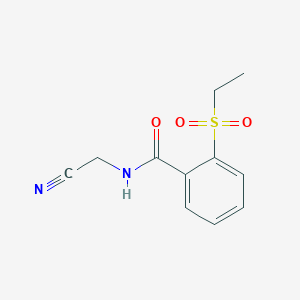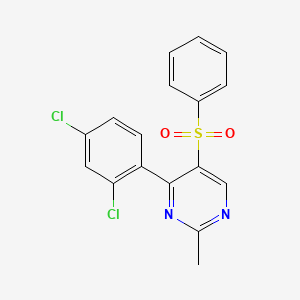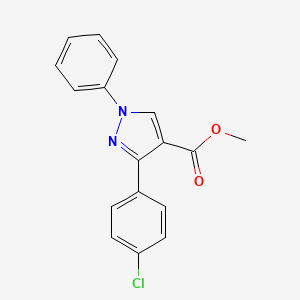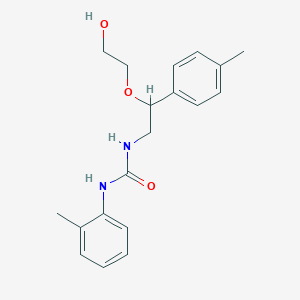
N-(2-hydroxy-2-methyl-4-phenylbutyl)naphthalene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-hydroxy-2-methyl-4-phenylbutyl)naphthalene-1-sulfonamide” is a chemical compound. It has been used in research. Naphthalene sulfonamides, a class of compounds to which this molecule belongs, have been studied for their in vitro efficacy against Leishmania tarentolae promastigotes .
Synthesis Analysis
The synthesis of naphthalene sulfonamides is a topic of ongoing research . The specific synthesis process for “N-(2-hydroxy-2-methyl-4-phenylbutyl)naphthalene-1-sulfonamide” is not detailed in the available sources.Applications De Recherche Scientifique
Fluorescent Imaging in Tumors
Fluorescent imaging has gained prominence as a noninvasive diagnostic tool for cancer detection. Sulfonamide-containing naphthalimide derivatives (SN-2NI and SD-NI) have been synthesized by incorporating N-butyl-4-ethyldiamino-1,8-naphthalene imide (NI) into sulfonamide (SN) and sulfadiazine (SD), respectively . These derivatives exhibit low cytotoxicity to B16F10 melanoma cells and are efficiently taken up by these cells. As a result, they hold promise as potential fluorescent probes for tumor-targeted imaging.
Organosulfur Compound Synthesis
Sulfonamide-containing naphthalimides contribute to the synthesis of organosulfur compounds. Their incorporation into synthetic pathways allows access to other important organosulfur species . Researchers explore these derivatives as intermediates for various applications in organic chemistry.
Anticancer Agent
1,8-Naphthalimide, a component of sulfonamide-containing naphthalimides, has demonstrated anticancer properties. Its use as an organic dye and luminophore further underscores its potential in cancer therapy . Researchers continue to investigate its mechanisms of action and explore its efficacy against different cancer types.
Photodynamic Therapy (PDT)
Sulfonamide-containing naphthalimides could find applications in PDT, a treatment modality that utilizes light-activated compounds to selectively destroy cancer cells. Their fluorescence properties make them suitable for targeted photodynamic activation . Further studies are needed to optimize their PDT efficacy.
Biomedical Detection and Imaging
Beyond cancer imaging, these derivatives may serve as fluorescent probes in other biomedical contexts. Researchers explore their use for detecting specific biomolecules, monitoring cellular processes, and visualizing tissues or organs . Their potential extends to disease diagnosis and drug development.
Environmental Monitoring
Sulfonamide-containing naphthalimides could be adapted for environmental monitoring. Their fluorescence properties allow sensitive detection of pollutants, contaminants, or specific analytes in water, soil, or air . Researchers may explore their application in environmental sensors.
Orientations Futures
Mécanisme D'action
Target of Action
N-(2-hydroxy-2-methyl-4-phenylbutyl)naphthalene-1-sulfonamide is a member of the sulfonamide class of drugs . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes are the primary targets of sulfonamides and play crucial roles in various physiological processes.
Mode of Action
The interaction of N-(2-hydroxy-2-methyl-4-phenylbutyl)naphthalene-1-sulfonamide with its targets results in the inhibition of these enzymes . This inhibition disrupts the normal functioning of these enzymes, leading to the therapeutic effects of the drug.
Biochemical Pathways
The inhibition of carbonic anhydrase and dihydropteroate synthetase by N-(2-hydroxy-2-methyl-4-phenylbutyl)naphthalene-1-sulfonamide affects several biochemical pathways. These include the carbonic acid equilibrium, which is crucial for maintaining pH balance, and the synthesis of folic acid, which is essential for the growth and multiplication of cells .
Pharmacokinetics
The bioavailability of sulfonamides is generally influenced by factors such as the drug’s solubility, stability, and the presence of transporters in the body .
Result of Action
The molecular and cellular effects of N-(2-hydroxy-2-methyl-4-phenylbutyl)naphthalene-1-sulfonamide’s action include the disruption of normal cellular processes due to the inhibition of key enzymes. This can lead to the death of pathogenic organisms or the reduction of symptoms in various disease states .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-hydroxy-2-methyl-4-phenylbutyl)naphthalene-1-sulfonamide. For instance, the pH of the environment can affect the drug’s solubility and therefore its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the drug’s metabolism and excretion .
Propriétés
IUPAC Name |
N-(2-hydroxy-2-methyl-4-phenylbutyl)naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S/c1-21(23,15-14-17-8-3-2-4-9-17)16-22-26(24,25)20-13-7-11-18-10-5-6-12-19(18)20/h2-13,22-23H,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZUFZWDCHMZHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-methyl-4-phenylbutyl)naphthalene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclopentyl-2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2634632.png)


![2-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid](/img/structure/B2634638.png)
![7-(2-methoxyethyl)-1,3-dimethyl-N-(2-(methylthio)phenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2634639.png)


![N-(4-methoxybenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2634647.png)
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2634648.png)

![(Z)-2-bromo-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2634651.png)
![(2E)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2634652.png)
